molecular formula C17H28N4O2 B2815907 3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine CAS No. 2415501-97-0

3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine

Cat. No. B2815907
CAS RN: 2415501-97-0
M. Wt: 320.437
InChI Key: ULSSSCOABSFOBT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazinamide, a piperidine, and an oxolane. Pyrazinamide is an important antitubercular drug . Piperidines are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Oxolanes, also known as tetrahydrofurans, are commonly used as solvents and as precursors to polymers .


Molecular Structure Analysis

The compound contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an oxolane ring, which is a five-membered ring with one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amine group might undergo reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the amine might make it more soluble in polar solvents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be tested for biological activity to see if it has potential as a drug .

properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-20(16-17(22-2)19-8-7-18-16)12-14-5-9-21(10-6-14)13-15-4-3-11-23-15/h7-8,14-15H,3-6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSSCOABSFOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2CCCO2)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-methyl-N-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine

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